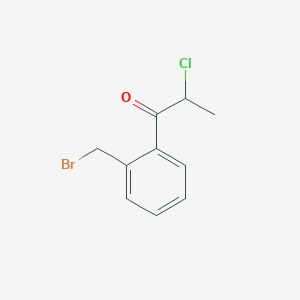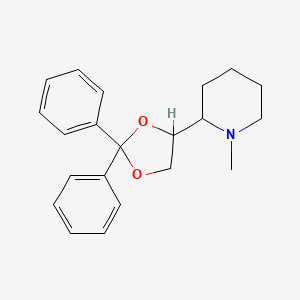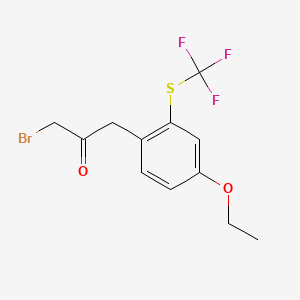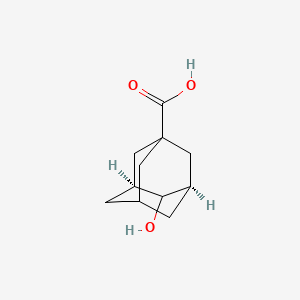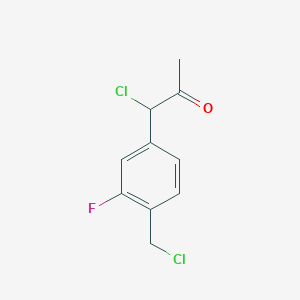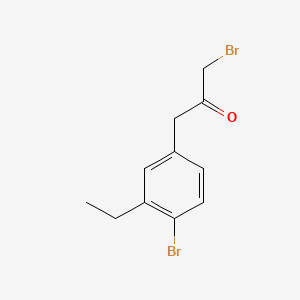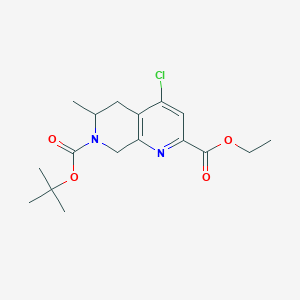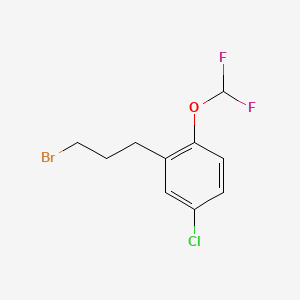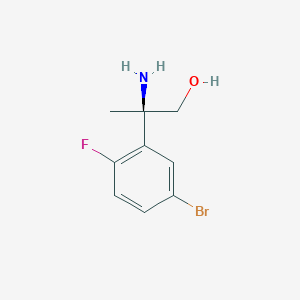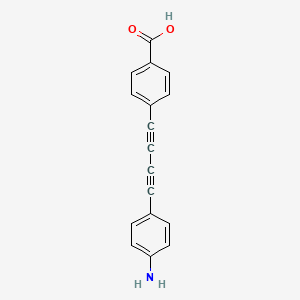
CID 22016226
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is primarily used as a chemical intermediate in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE typically involves the reaction of methacryloxypropyltrimethoxysilane with hexamethyldisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methacrylic acid derivatives.
Polymerization: It can undergo free radical polymerization to form polymers with methacrylate groups.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methacrylic acid derivatives.
Polymerization: Methacrylate-based polymers.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE involves its ability to form strong covalent bonds with various substrates. The methacryloxy group allows for polymerization and cross-linking reactions, while the trimethylsiloxy groups provide hydrophobicity and flexibility. These properties enable the compound to interact with molecular targets and pathways, enhancing the stability and functionality of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane: Similar in structure but with additional hydroxypropoxy groups.
3-(Trimethoxysilyl)propyl methacrylate: Contains trimethoxysilyl groups instead of trimethylsiloxy groups.
Uniqueness
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE is unique due to its combination of methacryloxy and trimethylsiloxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and hydrophobic properties .
Properties
Molecular Formula |
C12H26O4Si3 |
|---|---|
Molecular Weight |
318.59 g/mol |
InChI |
InChI=1S/C12H26O4Si3/c1-10(2)11(13)14-9-17-12(15-18(3,4)5)16-19(6,7)8/h12H,1,9H2,2-8H3 |
InChI Key |
FUBNZUWCXNUJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC[Si]C(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



